A Comprehensive Technical Guide to the Physicochemical Properties of 2-(4-Phenylphenoxy)ethanol
A Comprehensive Technical Guide to the Physicochemical Properties of 2-(4-Phenylphenoxy)ethanol
Introduction
In the landscape of modern chemical research and development, a thorough understanding of a compound's physicochemical properties is paramount. These fundamental characteristics govern a molecule's behavior, influencing everything from its reactivity and solubility to its potential applications in fields as diverse as materials science and pharmacology. This guide provides an in-depth technical overview of 2-(4-Phenylphenoxy)ethanol, a biphenyl ether derivative with significant potential in various scientific domains. As researchers and drug development professionals, a comprehensive grasp of this molecule's properties is the bedrock upon which innovative applications are built. This document is structured to deliver not just data, but a causal understanding of the experimental choices and the logic behind the analytical techniques employed in its characterization.
Core Physicochemical Properties
The foundational step in characterizing any chemical entity is the determination of its core physicochemical properties. These values provide a snapshot of the molecule's identity and behavior under standard conditions.
Table 1: Key Physicochemical Properties of 2-(4-Phenylphenoxy)ethanol
| Property | Value | Source/Method |
| Molecular Formula | C₁₄H₁₄O₂ | |
| Molecular Weight | 214.26 g/mol | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF)[1]. | |
| Appearance | Likely a solid at room temperature, based on related structures[2]. |
The absence of readily available melting and boiling point data in the searched literature suggests that this specific compound may not be as commonly synthesized or characterized as some of its structural analogs. However, based on the high melting point of the related compound hexakis(4-phenylphenoxy)-cyclotriphosphazene (201°C), it is reasonable to infer that 2-(4-Phenylphenoxy)ethanol is likely a solid at room temperature[2]. Its biphenyl structure contributes to a larger molecular surface area and stronger intermolecular forces (van der Waals interactions) compared to simpler phenoxyethanol derivatives, which would favor a solid state.
The solubility profile is consistent with its chemical structure. The presence of a hydroxyl group allows for hydrogen bonding with protic solvents, while the large, nonpolar biphenyl and ether components confer solubility in a range of organic solvents. This dual solubility characteristic is a key consideration for its application in various formulations and reaction media.
Synthesis and Structural Elucidation
The synthesis of 2-(4-Phenylphenoxy)ethanol can be conceptually approached through established methods for ether synthesis, most notably the Williamson ether synthesis. This reaction provides a reliable and well-understood pathway to forming the ether linkage.
Conceptual Synthetic Pathway: Williamson Ether Synthesis
The Williamson ether synthesis involves the reaction of a deprotonated alcohol (an alkoxide) with a primary alkyl halide. In the context of synthesizing 2-(4-Phenylphenoxy)ethanol, this would involve the reaction of 4-phenylphenoxide with a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol.
Caption: Conceptual workflow for the synthesis of 2-(4-Phenylphenoxy)ethanol via Williamson ether synthesis.
Experimental Protocol: A Self-Validating System
A robust experimental protocol for the synthesis of 2-(4-Phenylphenoxy)ethanol would incorporate in-process controls and purification steps to ensure the identity and purity of the final product.
Step 1: Formation of the Phenoxide
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To a solution of 4-phenylphenol in a suitable anhydrous solvent (e.g., ethanol or DMF), add one molar equivalent of a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), under an inert atmosphere (e.g., nitrogen or argon).
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Stir the mixture at room temperature until the deprotonation is complete, which can be monitored by the cessation of hydrogen gas evolution if NaH is used.
Step 2: Etherification
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To the resulting solution of the 4-phenylphenoxide, add one molar equivalent of 2-chloroethanol or 2-bromoethanol dropwise at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
Upon completion of the reaction, cool the mixture to room temperature and quench any remaining base with a dilute aqueous acid solution.
-
Extract the product into an organic solvent, such as ethyl acetate or dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure 2-(4-Phenylphenoxy)ethanol.
Spectroscopic Characterization
The structural identity of 2-(4-Phenylphenoxy)ethanol is definitively confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.
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¹H NMR: The proton NMR spectrum of 2-(4-Phenylphenoxy)ethanol is expected to show distinct signals for the aromatic protons of the two phenyl rings, as well as the methylene protons of the ethanol moiety. The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,4-disubstitution pattern of the biphenyl system. The protons of the -OCH₂CH₂OH group would appear as two distinct triplets, with the protons adjacent to the oxygen atom being more deshielded (shifted downfield). The hydroxyl proton would appear as a broad singlet, the position of which is dependent on concentration and solvent.
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¹³C NMR: The carbon NMR spectrum would provide complementary information, showing distinct signals for each unique carbon atom in the molecule. The number of aromatic signals would confirm the symmetry of the biphenyl group. The signals for the two aliphatic carbons would be found in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-(4-Phenylphenoxy)ethanol would be characterized by several key absorptions:
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A broad O-H stretching band in the region of 3500-3200 cm⁻¹, characteristic of the hydroxyl group[3].
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C-O stretching vibrations in the region of 1260-1050 cm⁻¹, corresponding to the ether and alcohol C-O bonds[3].
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Aromatic C-H stretching vibrations typically observed just above 3000 cm⁻¹.
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Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
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Electron Ionization (EI-MS): Under EI conditions, 2-(4-Phenylphenoxy)ethanol would be expected to show a molecular ion peak (M⁺) at m/z 214. The fragmentation pattern would likely involve cleavage of the ether bond and the side chain, leading to characteristic fragment ions.
Caption: Predicted mass spectrometry fragmentation pathway for 2-(4-Phenylphenoxy)ethanol.
Potential Applications in Research and Drug Development
The unique structural features of 2-(4-Phenylphenoxy)ethanol suggest several potential areas of application for researchers and drug development professionals.
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Building Block in Organic Synthesis: The presence of a primary alcohol provides a reactive handle for further functionalization. This makes 2-(4-Phenylphenoxy)ethanol a valuable intermediate for the synthesis of more complex molecules, including potential drug candidates. It can be oxidized to the corresponding aldehyde or carboxylic acid, or converted to other functional groups through nucleophilic substitution reactions.
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Fragment-Based Drug Discovery: The biphenyl moiety is a common scaffold in medicinal chemistry, known to interact with various biological targets. 2-(4-Phenylphenoxy)ethanol could serve as a fragment in fragment-based drug discovery campaigns, where small molecules are screened for their ability to bind to a target protein. Hits from such screens can then be elaborated into more potent lead compounds.
-
Materials Science: The rigid biphenyl unit can impart desirable properties, such as thermal stability and liquid crystallinity, to polymers and other materials. The hydroxyl group allows for its incorporation into polymer backbones through esterification or etherification reactions.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 2-(4-Phenylphenoxy)ethanol.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound[4][5][6].
-
Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or vapors[4][5][6].
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[4][5].
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
In case of accidental exposure, follow standard first-aid procedures. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention[7][8]. For skin contact, wash the affected area with soap and water[7][8]. If inhaled, move to fresh air[4][8]. If ingested, rinse the mouth with water and seek medical attention[4][7][8].
Conclusion
This technical guide has provided a comprehensive overview of the physicochemical properties of 2-(4-Phenylphenoxy)ethanol. From its fundamental properties and synthesis to its spectroscopic characterization and potential applications, a detailed picture of this molecule has been presented. For researchers and drug development professionals, this information serves as a critical foundation for future investigations and the development of novel applications. The self-validating nature of the described experimental protocols and the in-depth analysis of its properties are intended to empower scientists to confidently and effectively utilize this compound in their research endeavors.
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